1-[[5-(4-Ethylphenyl)furan-2-carbonyl]amino]cyclopropane-1-carboxylic acid
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Overview
Description
1-[[5-(4-Ethylphenyl)furan-2-carbonyl]amino]cyclopropane-1-carboxylic acid is a synthetic organic compound characterized by a cyclopropane ring attached to a carboxylic acid group and a furan ring substituted with a 4-ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[5-(4-Ethylphenyl)furan-2-carbonyl]amino]cyclopropane-1-carboxylic acid typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 4-ethylphenyl-substituted acetylenes or aldehydes, under acidic or basic conditions.
Attachment of the Cyclopropane Ring: The cyclopropane ring can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts like rhodium or copper.
Coupling Reactions: The final step involves coupling the furan ring with the cyclopropane carboxylic acid derivative using amide bond formation techniques, such as carbodiimide-mediated coupling.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce the furan ring or the carboxylic acid group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: m-CPBA, peracids
Reduction: Hydrogen gas with Pd/C, lithium aluminum hydride (LiAlH4)
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products:
Oxidation: Furan epoxides
Reduction: Reduced furan derivatives, alcohols
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, aiding in asymmetric synthesis.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used in the development of probes for studying biological pathways and mechanisms.
Industry:
Agriculture: Potential use as a precursor for agrochemicals.
Pharmaceuticals: Intermediate in the synthesis of complex drug molecules.
Mechanism of Action
The mechanism by which 1-[[5-(4-Ethylphenyl)furan-2-carbonyl]amino]cyclopropane-1-carboxylic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan ring and cyclopropane moiety can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-[[5-(4-Methylphenyl)furan-2-carbonyl]amino]cyclopropane-1-carboxylic acid
- 1-[[5-(4-Phenyl)furan-2-carbonyl]amino]cyclopropane-1-carboxylic acid
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., ethyl vs. methyl) can significantly alter the compound’s physical and chemical properties.
- Reactivity: Substituent effects can influence the reactivity of the furan ring and the overall stability of the compound.
- Applications: While similar compounds may share some applications, the specific substituents can make 1-[[5-(4-Ethylphenyl)furan-2-carbonyl]amino]cyclopropane-1-carboxylic acid unique in its binding properties and potential uses in drug design and materials science.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[[5-(4-ethylphenyl)furan-2-carbonyl]amino]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-2-11-3-5-12(6-4-11)13-7-8-14(22-13)15(19)18-17(9-10-17)16(20)21/h3-8H,2,9-10H2,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCZISDMBKKLJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(O2)C(=O)NC3(CC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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